3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is a complex organic compound with a unique structure that includes an oxazolidin-2-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the oxazolidine ring. This intermediate is then reacted with phenyl iodide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Corresponding oxazolidinone derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidin-2-ium compounds.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide involves its interaction with specific molecular targets. The oxazolidin-2-ium core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2,2-dimethyl-1,3-oxazolidine
- 3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium iodide is unique due to its iodide ion, which can participate in various substitution reactions
Properties
CAS No. |
88330-48-7 |
---|---|
Molecular Formula |
C18H22INO2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethyl-5-phenyl-1,2-oxazolidin-2-ium;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-19(2)17(14-9-11-16(20-3)12-10-14)13-18(21-19)15-7-5-4-6-8-15;/h4-12,17-18H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OMWGJIGKQQDVHO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C(CC(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.